molecular formula C21H17N5O3 B4083465 2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4083465
M. Wt: 387.4 g/mol
InChI Key: SIGFRMXLMCAUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a dihydrophthalazinone core, substituted with a nitro group and a pyridinylmethylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with a pyridinylmethyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, which can further undergo oxidation to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, nitroso compounds, and hydroxylamines.

Scientific Research Applications

2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylmethylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor with a similar pyridinylmethylamino group.

    Nilotinib: Another tyrosine kinase inhibitor with structural similarities.

    Dasatinib: A multi-targeted kinase inhibitor with a related chemical structure.

Uniqueness

2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific substitution pattern and the presence of both nitro and pyridinylmethylamino groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-4-[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-25-21(27)17-7-3-2-6-16(17)20(24-25)15-8-9-18(19(11-15)26(28)29)23-13-14-5-4-10-22-12-14/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFRMXLMCAUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 6
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2-METHYL-4-(3-NITRO-4-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

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